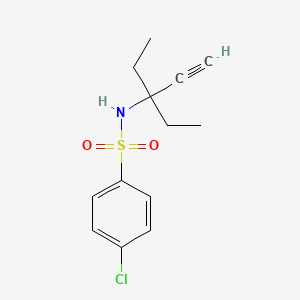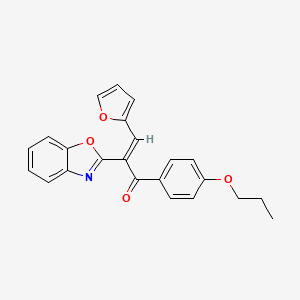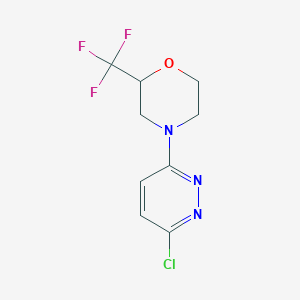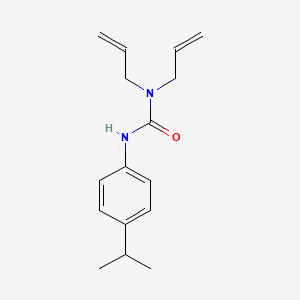
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide, also known as PD 173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1998 and has since been used in various scientific research studies to investigate its mechanism of action and effects.
作用機序
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 acts as a competitive inhibitor of FGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. By inhibiting FGFR signaling, 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has been shown to have significant effects on various cellular processes, including cell proliferation, differentiation, and survival. In vitro studies have demonstrated that 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can induce apoptosis and inhibit cell growth in various cancer cell lines. In vivo studies have also shown that 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and validated as a specific inhibitor of FGFR signaling. However, there are also some limitations to the use of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074. It has relatively low potency compared to other FGFR inhibitors, and its effects may be cell type-specific. Additionally, its inhibitory effects may be reversible, which can limit its usefulness in long-term studies.
将来の方向性
There are several potential future directions for the use of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 in scientific research. One area of interest is the development of more potent and specific FGFR inhibitors based on the structure of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074. Another potential direction is the investigation of the effects of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 on other cellular pathways and processes, such as angiogenesis and immune response. Additionally, 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 could be used in combination with other therapeutic agents to enhance its efficacy in cancer treatment.
合成法
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with diethyl propargylmalonate, followed by the reaction with sodium azide and reduction with lithium aluminum hydride. The final product is obtained after purification and isolation.
科学的研究の応用
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in the development and progression of various cancers, including breast, lung, and prostate cancer.
特性
IUPAC Name |
4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-4-13(5-2,6-3)15-18(16,17)12-9-7-11(14)8-10-12/h1,7-10,15H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFLMFQVTVDPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)
![2-(cyclopropylmethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5494949.png)


![N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5494987.png)
![N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5494989.png)
![3-({3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5494996.png)
![3-isopropyl-6-(2-pyridin-3-ylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5495004.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5495006.png)
![N-{(1R*,3S*)-3-[(cyclooctylamino)carbonyl]cyclopentyl}-3-hydroxybenzamide](/img/structure/B5495008.png)


![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid](/img/structure/B5495032.png)